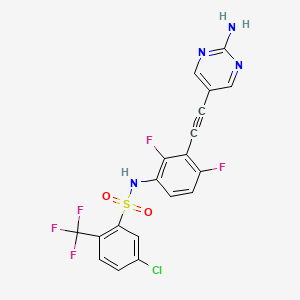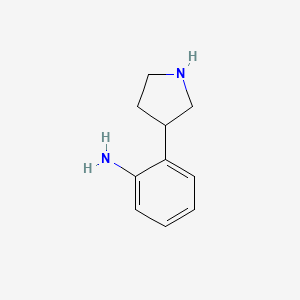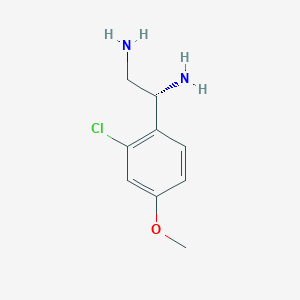![molecular formula C11H12N4O4 B13033215 tert-Butyl6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13033215.png)
tert-Butyl6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of tert-Butyl 6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate consists of a pyrazole ring fused to a pyridine ring, with a tert-butyl ester and a nitro group as substituents.
Métodos De Preparación
The synthesis of tert-Butyl 6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-ketoester or a β-diketone.
Fusion with the pyridine ring: The pyrazole ring is then fused with a pyridine ring through a cyclization reaction.
Introduction of the nitro group: The nitro group can be introduced via nitration using nitric acid or a nitrating agent.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst
Análisis De Reacciones Químicas
tert-Butyl 6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has been evaluated for its activity as a kinase inhibitor, particularly targeting tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation.
Biological Research: The compound has been used as a tool to study the biological pathways involving TRKs and other related kinases.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of tert-Butyl 6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate involves the inhibition of kinase activity. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling pathways involved in cell proliferation, differentiation, and survival, making it a potential therapeutic agent for cancer treatment .
Comparación Con Compuestos Similares
tert-Butyl 6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can be compared with other pyrazolopyridine derivatives such as:
tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-5-carboxylate: This compound has a similar structure but lacks the nitro group, which may result in different biological activities.
tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate: This compound has a different fusion pattern of the pyrazole and pyridine rings, leading to variations in its chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12N4O4 |
|---|---|
Peso molecular |
264.24 g/mol |
Nombre IUPAC |
tert-butyl 6-nitropyrazolo[4,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H12N4O4/c1-11(2,3)19-10(16)14-9-4-7(15(17)18)5-12-8(9)6-13-14/h4-6H,1-3H3 |
Clave InChI |
HXXMSIMHOKEPEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=C(C=N1)N=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanamine](/img/structure/B13033133.png)
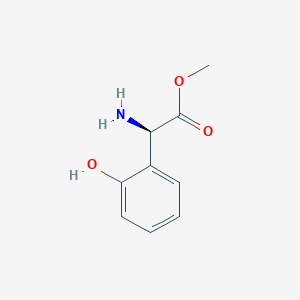
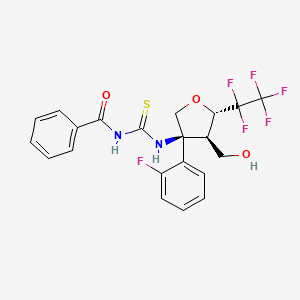
![7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13033160.png)
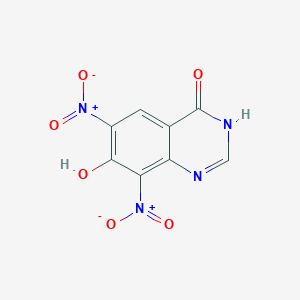
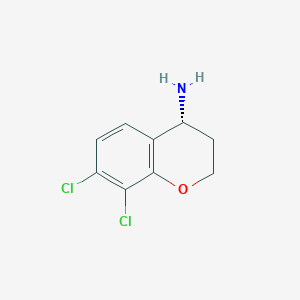
![(1S)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13033171.png)
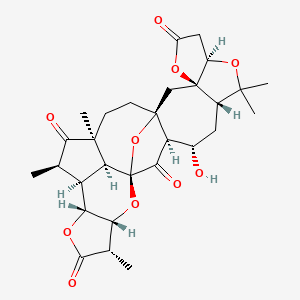
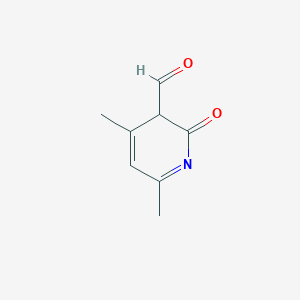
![Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hcl](/img/structure/B13033189.png)
